molecular formula C7H16O4S2 B3344525 2,2'-(Propane-1,3-diyldisulfinyl)diethanol CAS No. 76305-83-4

2,2'-(Propane-1,3-diyldisulfinyl)diethanol

Cat. No.: B3344525
CAS No.: 76305-83-4
M. Wt: 228.3 g/mol
InChI Key: RTLNKGZGJSWXDA-UHFFFAOYSA-N
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Description

2,2’-(Propane-1,3-diyldisulfinyl)diethanol is an organic compound with the molecular formula C7H16O4S2 It is characterized by the presence of two sulfinyl groups attached to a propane backbone, with each sulfinyl group further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Propane-1,3-diyldisulfinyl)diethanol typically involves the reaction of 1,3-dichloropropane with sodium ethanethiolate to form 1,3-bis(ethylthio)propane. This intermediate is then oxidized using hydrogen peroxide or a similar oxidizing agent to yield the desired product. The reaction conditions generally include:

    Temperature: Ambient to moderate temperatures (20-50°C)

    Solvent: Common solvents such as ethanol or methanol

    Catalyst: None required for the oxidation step

Industrial Production Methods

Industrial production of 2,2’-(Propane-1,3-diyldisulfinyl)diethanol follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle significant volumes of reactants

    Continuous Flow Systems: To ensure consistent product quality and yield

    Purification: Techniques such as distillation or crystallization to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

2,2’-(Propane-1,3-diyldisulfinyl)diethanol undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert sulfinyl groups to sulfonyl groups.

    Reduction: Reduction reactions can revert sulfinyl groups to thioether groups.

    Substitution: Nucleophilic substitution reactions can replace the ethanol moieties with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: 2,2’-(Propane-1,3-diyldisulfonyl)diethanol

    Reduction: 1,3-bis(ethylthio)propane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2,2’-(Propane-1,3-diyldisulfinyl)diethanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,2’-(Propane-1,3-diyldisulfinyl)diethanol involves its interaction with various molecular targets. The sulfinyl groups can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the ethanol moieties can form hydrogen bonds with biological macromolecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(Propane-1,3-diyldisulfonyl)diethanol: Similar structure but with sulfonyl groups instead of sulfinyl groups.

    1,3-bis(ethylthio)propane: Precursor in the synthesis of 2,2’-(Propane-1,3-diyldisulfinyl)diethanol.

    2,2’-(Propane-1,3-diyldithio)diethanol: Contains thioether groups instead of sulfinyl groups.

Uniqueness

2,2’-(Propane-1,3-diyldisulfinyl)diethanol is unique due to the presence of sulfinyl groups, which impart distinct redox properties and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[3-(2-hydroxyethylsulfinyl)propylsulfinyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O4S2/c8-2-6-12(10)4-1-5-13(11)7-3-9/h8-9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLNKGZGJSWXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)CCO)CS(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90824474
Record name 2,2'-(Propane-1,3-diyldisulfinyl)di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90824474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76305-83-4
Record name 2,2'-(Propane-1,3-diyldisulfinyl)di(ethan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90824474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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